molecular formula C16H10ClN2NaO2S B12263401 Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate

Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B12263401
M. Wt: 352.8 g/mol
InChI Key: LXJBWYUNVUTFSP-UHFFFAOYSA-M
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Description

Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate is a compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate typically involves the reaction of 6-chloro-4-phenylquinazoline with a sulfanylacetate derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Comparison: Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate is unique due to its sulfanylacetate group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C16H10ClN2NaO2S

Molecular Weight

352.8 g/mol

IUPAC Name

sodium;2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H11ClN2O2S.Na/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19-16(18-13)22-9-14(20)21;/h1-8H,9H2,(H,20,21);/q;+1/p-1

InChI Key

LXJBWYUNVUTFSP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)[O-].[Na+]

Origin of Product

United States

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